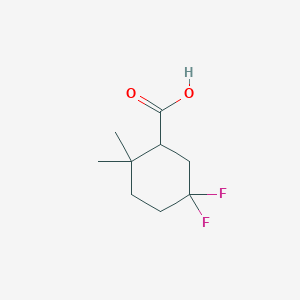
5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 2230802-76-1 . It has a molecular weight of 192.21 . The IUPAC name for this compound is 5,5-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid . It is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is 1S/C9H14F2O2/c1-8(2)3-4-9(10,11)5-6(8)7(12)13/h6H,3-5H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid include its molecular weight (192.21), its physical form (oil), and its storage temperature (room temperature) . Unfortunately, other properties like melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Catalysis and Organic Synthesis
- Alkylation Reactions: Superacidic media, like trifluoromethanesulfonic acid, catalyze the alkylation of benzene with cyclic ethers, leading to the formation of phenyl-substituted compounds and bicyclic compounds with potential utility in organic synthesis and material science. This process demonstrates the versatility of cyclic compounds in facilitating complex chemical transformations (Molnár et al., 2003).
Surface Science and Materials
- Fluorocarbon Surfactants: The synthesis of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants showcases the application of fluorinated cyclic compounds in creating surfactants with low surface tension. These materials are significant in reducing surface tensions of organic solvents, which is critical in various industrial and environmental applications (Han et al., 2009).
Analytical Chemistry
- Chiral Derivatizing Agents: The development of triflate-type fluorescence chiral derivatizing agents for the determination of enantiomers of carboxylic acids illustrates the role of fluorinated cyclic compounds in enhancing analytical methods. These agents facilitate the high-resolution separation and sensitive detection of chiral carboxylic acids, which is crucial in pharmaceutical and biomedical research (Yasaka et al., 1998).
Environmental Science
- Degradation of Fluorotelomer Alcohols: Research into the atmospheric degradation of fluorotelomer alcohols into perfluorinated carboxylic acids (PFCAs) highlights the environmental impact and fate of fluorinated compounds. Understanding these processes is key to assessing the environmental persistence and potential risks associated with fluorinated organic compounds (Ellis et al., 2004).
Biotransformation
- Fungal Biotransformation: The biotransformation of 6:2 fluorotelomer alcohol by the white-rot fungus Phanerochaete chrysosporium into less harmful compounds provides insights into potential bioremediation strategies for dealing with environmental contamination by fluorotelomer-based products. This research suggests that certain fungi can metabolize fluorotelomer alcohols to less persistent and bioaccumulative products (Tseng et al., 2014).
Safety And Hazards
The safety information for 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Propriétés
IUPAC Name |
5,5-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-8(2)3-4-9(10,11)5-6(8)7(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLQOHVSMASOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1C(=O)O)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2850675.png)
![4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid](/img/structure/B2850678.png)
![Methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2850680.png)
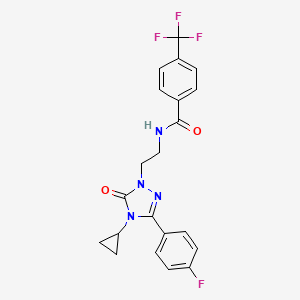
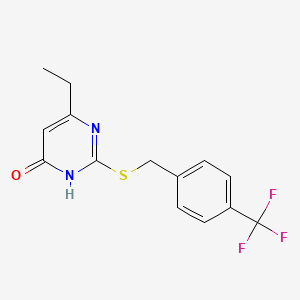
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2850684.png)
![N-(6-(tert-butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2850686.png)
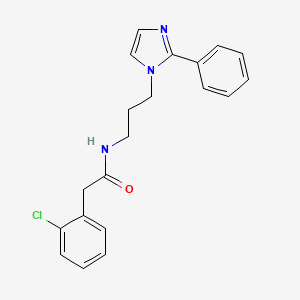
![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2850688.png)

![N-[cyano(2,4-difluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridine-3-carboxamide](/img/structure/B2850690.png)
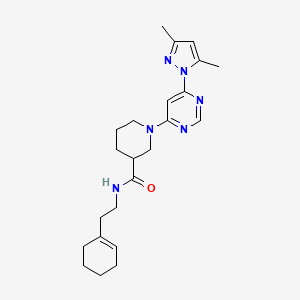

![N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2850693.png)